1-(3-Bromobenzyl)-1H-imidazole
Overview
Description
“1-(3-Bromobenzyl)-1H-imidazole” is a chemical compound that is used for research and development . It is not recommended for medicinal, household, or other uses .
Synthesis Analysis
The synthesis of “1-(3-Bromobenzyl)-1H-imidazole” involves complex chemical reactions . For instance, it can be synthesized by reacting 3-bromobenzoyl chloride with piperidine in the presence of a base .
Molecular Structure Analysis
The molecular structure of “1-(3-Bromobenzyl)-1H-imidazole” is complex and can be analyzed using various methods such as NMR spectroscopy, X-ray crystallography, and mass spectrometry .
Chemical Reactions Analysis
“1-(3-Bromobenzyl)-1H-imidazole” is a reactive chemical that can undergo various chemical reactions . For instance, it can react with nucleophiles, electrophiles, and reducing agents .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Bromobenzyl)-1H-imidazole” include its molecular weight, solubility in water and organic solvents, melting point, boiling point, density, and reactivity .
Scientific Research Applications
Chemical Sensors
“1-(3-Bromobenzyl)-1H-imidazole” can be utilized in the design of chemical sensors. The imidazole moiety can interact with specific analytes, causing a detectable change in the sensor’s properties, which can be used for the detection of gases or other environmental pollutants.
Each of these applications demonstrates the versatility of “1-(3-Bromobenzyl)-1H-imidazole” in scientific research, highlighting its importance as a multifunctional compound in various fields of study. While the search results did not provide specific examples of research involving “1-(3-Bromobenzyl)-1H-imidazole”, the applications mentioned are based on the general chemical properties and reactivity of the compound and its functional groups .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 1-(3-Bromobenzyl)-1H-imidazole is tubulin , a protein that is crucial for cellular structure and division . Tubulin forms microtubules, which are essential for maintaining cell shape, enabling transport within cells, and segregating chromosomes during mitosis .
Mode of Action
1-(3-Bromobenzyl)-1H-imidazole interacts with tubulin, affecting its structure and function . This interaction disrupts the normal architecture of microtubules, leading to changes in cell structure and division .
Biochemical Pathways
The disruption of tubulin and microtubule architecture affects various biochemical pathways. It primarily impacts cell division, as microtubules play a crucial role in chromosome segregation during mitosis . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The primary result of the action of 1-(3-Bromobenzyl)-1H-imidazole is the inhibition of cell proliferation, particularly in cancer cells . By disrupting microtubule architecture, it interferes with cell division, leading to cell cycle arrest and apoptosis .
properties
IUPAC Name |
1-[(3-bromophenyl)methyl]imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-10-3-1-2-9(6-10)7-13-5-4-12-8-13/h1-6,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYZLOIBJCHCTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436926 | |
Record name | 1-(3-Bromobenzyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromobenzyl)-1H-imidazole | |
CAS RN |
72459-47-3 | |
Record name | 1-(3-Bromobenzyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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